molecular formula C13H14BrN3O2 B12343972 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

Cat. No.: B12343972
M. Wt: 324.17 g/mol
InChI Key: HDJJAFCOPKPCLQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H14BrN3O2.

Preparation Methods

The synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves the reaction of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde. The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. In the crystal, molecules are linked via pairs of N-H…N hydrogen bonds, leading to the formation of inversion dimers .

Chemical Reactions Analysis

5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including its interactions with various biomolecules.

    Medicine: As an intermediate in drug discovery, it has been explored for its potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H14BrN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)

InChI Key

HDJJAFCOPKPCLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Br)OC

Origin of Product

United States

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